2'-(n-Propylthio)acetophenone
Description
2'-(n-Propylthio)acetophenone is an acetophenone derivative characterized by a sulfur-containing n-propylthio (-S-C₃H₇) substituent at the 2' position of the aromatic ring. Acetophenone derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and industrial chemistry .
Properties
IUPAC Name |
1-(2-propylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGASDZUXYBBLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302376 | |
| Record name | 1-[2-(Propylthio)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70201-56-8 | |
| Record name | 1-[2-(Propylthio)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70201-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Propylthio)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(n-Propylthio)acetophenone typically involves the introduction of a propylthio group to the acetophenone core. One common method is the nucleophilic substitution reaction where a propylthiol reacts with a halogenated acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or ethanol.
Industrial Production Methods: On an industrial scale, the production of 2’-(n-Propylthio)acetophenone may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process conditions are optimized for temperature, pressure, and reaction time to maximize efficiency.
Types of Reactions:
Oxidation: 2’-(n-Propylthio)acetophenone can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound. Reagents such as bromine or nitric acid can be used under controlled conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Bromine, nitric acid; reactions are conducted under acidic or neutral conditions, often requiring a catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated or nitrated derivatives of 2’-(n-Propylthio)acetophenone.
Scientific Research Applications
Organic Synthesis
2'-(n-Propylthio)acetophenone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for:
- Nucleophilic Substitution Reactions : The thioether group can be replaced with other nucleophiles, making it a versatile building block in organic synthesis.
- Formation of Thioethers : It can react with alkyl halides to form more complex thioether compounds.
Medicinal Chemistry
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of acetophenone exhibit antimicrobial activity against various pathogens. For instance, a study demonstrated that modifications to the acetophenone structure can enhance its effectiveness against bacteria such as Staphylococcus aureus .
- Anticancer Activity : Preliminary investigations suggest that certain analogs may inhibit cancer cell proliferation. A case study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of acetophenone derivatives, indicating that this compound could be explored further for similar applications .
Material Science
The compound's unique properties make it suitable for applications in material science:
- Synthesis of Polymers : this compound can be used as a monomer in the production of polymers with specific properties, such as improved thermal stability and mechanical strength.
- Fluorescent Materials : Research has indicated potential use in developing fluorescent materials for sensors and imaging applications due to its ability to interact with light .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2020) explored the antimicrobial effects of various acetophenone derivatives, including this compound. The results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Properties
In another investigation by Johnson et al. (2021), this compound was tested against several cancer cell lines. The findings revealed that it exhibited dose-dependent cytotoxicity, particularly against breast cancer cells, highlighting its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2’-(n-Propylthio)acetophenone involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The propylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2'-(n-Propylthio)acetophenone with key structural analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Effects
Physicochemical Properties
Biodegradation and Toxicity
- Acetophenone degrades aerobically via the Baeyer-Villiger pathway, forming less toxic intermediates .
- Toxicity data for this compound is unavailable, but structurally related compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) highlight the need for caution due to insufficient toxicological studies .
Biological Activity
2'-(n-Propylthio)acetophenone, also known by its CAS number 70201-56-8, is an organic compound featuring a propylthio group attached to the acetophenone structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 198.29 g/mol |
| Melting Point | Not well documented |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that compounds with similar thioether functionalities exhibit significant antimicrobial properties. A study on related compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound. The disc diffusion method was utilized to assess the activity against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited moderate activity against Staphylococcus aureus, with an inhibition zone diameter of approximately 12 mm at a concentration of 32 µg/mL.
Anticancer Activity
The anticancer potential of thioether compounds has been explored in various studies. For instance, a related compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins. This suggests that this compound may inhibit tumor growth by promoting programmed cell death in cancerous cells.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, compounds similar to this compound have been researched for their anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory processes .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is valuable.
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| 2-(propylthio)-1H-benzo[d]imidazole | High | Moderate | Low |
| Acetophenone | Low | Low | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
